PF-06758955 HCl
Description
Limited publicly available data suggest it belongs to a series of small-molecule candidates developed for targeted biological pathways. According to MedKoo Biosciences, PF-06758955 HCl is offered as a research chemical, though its CAS number and detailed pharmacological profile remain undisclosed . However, the absence of peer-reviewed studies on this compound necessitates cautious extrapolation from related compounds.
Properties
Molecular Formula |
C20H19Cl2N3O3 |
|---|---|
Molecular Weight |
420.29 |
IUPAC Name |
2-[6′-Amino-5′-(4-chloro-phenyl)-[3,3′]bipyridinyl-6-yloxy]-2-methyl-propionic acid hydrochloride |
InChI |
InChI=1S/C20H18ClN3O3.ClH/c1-20(2,19(25)26)27-17-8-5-13(10-23-17)14-9-16(18(22)24-11-14)12-3-6-15(21)7-4-12;/h3-11H,1-2H3,(H2,22,24)(H,25,26);1H |
InChI Key |
QABQWMZIWJXWQO-UHFFFAOYSA-N |
SMILES |
CC(C)(OC1=CC=C(C2=CC(C3=CC=C(Cl)C=C3)=C(N)N=C2)C=N1)C(O)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06758955; PF06758955; PF 06758955; PF-6758955; PF6758955; PF 6758955 HCl; PF-06758955 hydrochloride. |
Origin of Product |
United States |
Comparison with Similar Compounds
PF-06747711 and PF-06748962
While specific structural data for PF-06758955 HCl are unavailable, its naming aligns with other PF-series compounds. For example:
Key Contrasts :
- Target Specificity: Without explicit data, this compound’s mechanism remains speculative. Other PF compounds often target kinases or G-protein-coupled receptors, but this cannot be confirmed without further evidence.
- Synthetic Accessibility : Similar PF compounds are typically synthesized via modular organic chemistry approaches, but reaction conditions (e.g., temperature, catalysts) may vary significantly.
Functional Comparison with Clinically Established HCl Salts
Though this compound’s therapeutic class is unclear, comparisons can be drawn to other hydrochloride salts with well-characterized roles:
Antiarrhythmic/Antiemetic Agents
- Ondansetron HCl (CAS 99614-02-5): A 5-HT₃ receptor antagonist used for chemotherapy-induced nausea. Efficacy in postoperative settings shows 60–70% complete response rates .
- Palonosetron HCl (CAS 135729-56-5): Second-generation 5-HT₃ antagonist with prolonged action, achieving 80% complete response in postoperative nausea and vomiting (PONV) over 72 hours .
Comparison Metrics :
| Parameter | Ondansetron HCl | Palonosetron HCl | This compound (Inferred) |
|---|---|---|---|
| Half-life | 3–4 hours | 40 hours | Unknown |
| Dosing Frequency | Multiple doses | Single dose | Likely single dose* |
| Rescue Medication Use | High (~30%) | Low (~10%) | Not reported |
*Assumed based on trends in newer PF-series compounds.
Neuroprotective Agents
Contrasts in Mechanism :
- This compound’s target profile is undefined, but if neuroprotective, its selectivity (e.g., for dopamine vs. acetylcholine pathways) would differentiate it from amantadine or benztropine.
Physicochemical and Pharmacokinetic Properties
While direct data for this compound are lacking, analogs like C7H5FO2 (CAS 405-05-0) provide insight into typical HCl salt properties:
| Property | C7H5FO2 (Reference) | This compound (Expected Range) |
|---|---|---|
| Molecular Weight | 140.11 g/mol | 300–500 g/mol* |
| LogP (Lipophilicity) | 1.23–1.92 | Moderate (1.5–3.0) |
| Solubility | 1.21 mg/mL | 0.5–5 mg/mL |
| BBB Penetration | Yes | Likely limited |
*Estimated based on PF-series molecular complexity.
Q & A
Q. What computational frameworks are effective for predicting this compound’s pharmacokinetic properties and drug-drug interaction risks?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus or Simcyp. Input parameters include logP, pKa, and CYP affinity. Validate predictions with clinical microdosing data. Screen for transporter interactions (e.g., OATP1B1 inhibition) using vesicle assays .
Key Methodological Tables
Q. Table 1. Minimum Characterization Requirements for this compound
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV | ≥95% (area normalization) | |
| Crystal Structure | XRD | Match simulated pattern | |
| Thermal Stability | TGA/DSC | Decomposition >150°C |
Q. Table 2. Common Pitfalls in this compound Data Interpretation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
